molecular formula C9H15N3O B13296990 1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine

1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine

Cat. No.: B13296990
M. Wt: 181.23 g/mol
InChI Key: VYRHKUMPGILEEC-UHFFFAOYSA-N
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Description

1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine (CAS: 1178773-36-8) is a pyrazole derivative with a methyl group at the 1-position of the pyrazole ring and an oxan-4-yl (tetrahydropyran-4-yl) substituent on the amine group. Its molecular formula is C₉H₁₅N₃O, with a molecular weight of 181.23 g/mol .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1-methyl-N-(oxan-4-yl)pyrazol-3-amine

InChI

InChI=1S/C9H15N3O/c1-12-5-2-9(11-12)10-8-3-6-13-7-4-8/h2,5,8H,3-4,6-7H2,1H3,(H,10,11)

InChI Key

VYRHKUMPGILEEC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with oxan-4-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxan-4-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. In the case of receptor targets, the compound can act as an agonist or antagonist, altering the signaling pathways and cellular responses. The exact mechanism of action depends on the specific biological system and the target molecule involved.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound’s structural analogs vary in substituents on the pyrazole ring and the amine group. Key differences include:

  • Substituent Effects :
    • The oxan-4-yl group introduces a rigid, oxygen-containing heterocycle, enhancing solubility in polar organic solvents compared to aliphatic substituents.
    • Alkyl substituents (e.g., isopropyl, octanyl) increase hydrophobicity, affecting lipophilicity and membrane permeability .
    • Aromatic substituents (e.g., pyridinyl) may enhance π-π stacking interactions in biological targets .
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine 1178773-36-8 C₉H₁₅N₃O 181.23 Methyl, oxan-4-yl
1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine 1178319-46-4 C₇H₁₃N₃ 139.20 Methyl, isopropyl
1-methyl-N-(octan-2-yl)-1H-pyrazol-3-amine 1183433-94-4 C₁₂H₂₃N₃ 209.33 Methyl, octanyl
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Not provided C₁₂H₁₅N₅ 229.28 Methyl, pyridinyl, cyclopropyl
1-(oxan-4-yl)-1H-pyrazol-3-amine 1339391-39-7 C₈H₁₃N₃O 167.21 Oxan-4-yl (no methyl on pyrazole)

Biological Activity

1-Methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its unique structure and potential biological activities. The compound features a pyrazole ring, a methyl group at the first position, and an oxan-4-yl substituent at the nitrogen atom, which may enhance its solubility and stability. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure

The chemical structure of this compound is represented as follows:

C7H10N4O Molecular Formula \text{C}_7\text{H}_{10}\text{N}_4\text{O}\quad \text{ Molecular Formula }

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Pyrazole Ring : The initial step often involves the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Substitution Reactions : The introduction of the oxan-4-yl group can be achieved through nucleophilic substitution using oxan derivatives.
  • Purification : The final product is usually purified via recrystallization or chromatography to achieve high purity levels suitable for biological testing.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . Preliminary studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties . It appears to modulate enzymatic activity involved in inflammatory pathways, potentially inhibiting cyclooxygenase (COX) enzymes.

In vitro assays have shown that treatment with this compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties , particularly through its effects on specific cancer cell lines. For instance, it has been evaluated against pancreatic ductal adenocarcinoma (PANC-1) cells, showing selective cytotoxicity.

Cell Line IC50 (µM)
PANC-125
A549 (Lung Cancer)30
HT-1080 (Fibrosarcoma)28

The precise mechanisms through which this compound exerts its biological effects are still under investigation. Current hypotheses suggest it may:

  • Inhibit specific enzymes involved in inflammatory responses.
  • Induce apoptosis in cancer cells through modulation of cell signaling pathways.
  • Interact with microbial cell membranes, disrupting their integrity.

Case Studies

A recent study highlighted the efficacy of this compound in a mouse model of inflammation where it significantly reduced swelling and pain compared to controls. Another case study demonstrated its potential to inhibit tumor growth in xenograft models.

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